molecular formula CHF2NO2 B072057 Difluoronitromethane CAS No. 1493-05-6

Difluoronitromethane

Cat. No. B072057
CAS RN: 1493-05-6
M. Wt: 97.021 g/mol
InChI Key: RDIQWSIKQQEQDB-UHFFFAOYSA-N
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Description

Difluoronitromethane (CHF2NO2) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This colorless gas is highly reactive and can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. Difluoronitromethane has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism Of Action

Difluoronitromethane is a highly reactive compound that can undergo different reactions, including nucleophilic substitution, addition, and elimination reactions. The mechanism of action of difluoronitromethane depends on the reaction conditions and the nature of the substrate. In some cases, difluoronitromethane can act as a source of the difluoromethyl group, which is a valuable moiety in medicinal chemistry.

Biochemical And Physiological Effects

Difluoronitromethane has been studied for its biochemical and physiological effects. In vitro studies have shown that difluoronitromethane can react with different biomolecules, such as proteins, nucleic acids, and lipids. Difluoronitromethane can also inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that difluoronitromethane can induce oxidative stress and inflammation, which can lead to tissue damage and cell death.

Advantages And Limitations For Lab Experiments

Difluoronitromethane has several advantages for lab experiments, such as its high reactivity and selectivity. Difluoronitromethane can be used as a mild fluorinating reagent, which can avoid the use of more toxic and hazardous reagents. However, difluoronitromethane has some limitations, such as its low stability and high toxicity. Difluoronitromethane can decompose under certain conditions, such as high temperature and pressure, which can lead to the formation of toxic byproducts.

Future Directions

There are several future directions for research on difluoronitromethane. One area of interest is the development of new synthetic methods for the preparation of difluoronitromethane and its derivatives. Another area of interest is the study of the mechanism of action of difluoronitromethane and its interactions with biomolecules. Further research is also needed to evaluate the potential applications of difluoronitromethane in materials science and medicinal chemistry. Finally, more studies are needed to assess the toxicity and environmental impact of difluoronitromethane and its derivatives.

Synthesis Methods

Difluoronitromethane can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. The reaction is carried out in the presence of a catalyst, such as antimony pentafluoride or boron trifluoride. The yield of difluoronitromethane can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

Difluoronitromethane has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science. It can be used as a reagent in organic synthesis for the preparation of fluorinated compounds. Difluoronitromethane can also be used as a building block for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In materials science, difluoronitromethane can be used as a precursor for the preparation of fluorinated polymers and coatings.

properties

CAS RN

1493-05-6

Product Name

Difluoronitromethane

Molecular Formula

CHF2NO2

Molecular Weight

97.021 g/mol

IUPAC Name

difluoro(nitro)methane

InChI

InChI=1S/CHF2NO2/c2-1(3)4(5)6/h1H

InChI Key

RDIQWSIKQQEQDB-UHFFFAOYSA-N

SMILES

C([N+](=O)[O-])(F)F

Canonical SMILES

C([N+](=O)[O-])(F)F

Origin of Product

United States

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